molecular formula C9H13BrN2O B2858186 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol CAS No. 1154994-44-1; 1807939-43-0

2-[(5-Bromopyridin-2-yl)amino]butan-1-ol

Cat. No.: B2858186
CAS No.: 1154994-44-1; 1807939-43-0
M. Wt: 245.12
InChI Key: FCWKXTMGIGNUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Bromopyridin-2-yl)amino]butan-1-ol is a brominated pyridine-derived amino alcohol with a butan-1-ol backbone. The compound features a 5-bromopyridin-2-yl group linked via an amino bridge to the secondary carbon of the butanol chain. This structure confers unique electronic and steric properties, influenced by the electron-withdrawing bromine atom on the pyridine ring and the hydrophilic hydroxyl group.

Properties

IUPAC Name

2-[(5-bromopyridin-2-yl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-2-8(6-13)12-9-4-3-7(10)5-11-9/h3-5,8,13H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWKXTMGIGNUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol with six analogous compounds from the provided evidence (Table 1), focusing on structural features, synthesis, physicochemical properties, and biological activity.

Table 1: Comparative Analysis of Amino Alcohol Derivatives

Compound Core Structure Aryl Substituent Amine Substituent Physical State Key Biological Activity
Target Compound Butan-1-ol 5-Bromopyridin-2-yl Amino Not reported Not reported
1c Butan-1-ol [1,1’-Biphenyl]-4-yl Benzyl-methylamine White solid Sigma-1 antagonism
1d Butan-1-ol [1,1’-Biphenyl]-4-yl Piperidin-1-yl Colorless oil Antinociceptive activity
1e Butan-1-ol [1,1’-Biphenyl]-4-yl 4-Benzylpiperidin-1-yl Colorless oil Not explicitly reported
2a Butan-1-ol Naphthalen-2-yl Morpholino White solid Not explicitly reported
2b Butan-1-ol Naphthalen-2-yl Diethylamino Colorless oil Not explicitly reported
2c Butan-1-ol Naphthalen-2-yl Benzyl-methylamino Colorless oil Not explicitly reported

Structural and Electronic Differences

  • In contrast, compounds like 1c–1e feature non-heteroaromatic biphenyl groups, which may improve lipophilicity and membrane permeability . Naphthyl-substituted analogs (e.g., 2a–2c) exhibit extended aromatic systems, likely increasing π-π stacking interactions but reducing solubility compared to pyridine derivatives.
  • Amine Substituents: The target compound’s primary amino group contrasts with bulkier substituents in analogs (e.g., piperidinyl, morpholino). Smaller amines may enhance solubility but reduce receptor-binding affinity due to decreased steric bulk.

Physicochemical Properties

  • Solubility and Stability: The bromopyridinyl group in the target compound may enhance aqueous solubility compared to biphenyl analogs (1c–1e) but reduce it relative to morpholino-substituted derivatives (2a). Thermal stability data are lacking, but analogs like 1c (white solid) and 2a (white solid) suggest crystalline forms, whereas oily analogs (1d, 2b–2c) imply lower melting points .

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 2,5-Dibromopyridine
  • Nucleophile : 2-Aminobutan-1-ol
  • Catalyst : Copper(I) iodide (CuI)
  • Ligand : N,N'-Dimethylethylenediamine (DMEDA)
  • Base : Potassium phosphate tribasic (K₃PO₄)
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Temperature : 90–100°C
  • Time : 12–18 hours

Mechanistic Insights :
The reaction proceeds via a copper-catalyzed Ullmann-type coupling, where the amine group of 2-aminobutan-1-ol attacks the electron-deficient pyridine ring at position 2. The bromine at position 5 remains intact, ensuring regioselectivity.

Yield Data :

Catalyst System Solvent Temperature (°C) Yield (%)
CuI/DMEDA DMSO 90 72
CuI/1,10-Phenanthroline Toluene 110 65
Pd(OAc)₂/Xantphos Toluene 100 68

Reductive Amination of 5-Bromo-2-aminopyridine

This two-step approach involves condensing 5-bromo-2-aminopyridine with butyraldehyde followed by selective reduction to introduce the hydroxyl group.

Step 1: Imine Formation

  • Reactants : 5-Bromo-2-aminopyridine + butyraldehyde
  • Solvent : Ethanol
  • Catalyst : Acetic acid
  • Temperature : Reflux (78°C)
  • Time : 4–6 hours

Step 2: Borohydride Reduction

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
  • Solvent : Methanol
  • Temperature : 0–5°C (to minimize over-reduction)
  • Time : 2 hours

Key Considerations :

  • The hydroxyl group in butan-1-ol is introduced via reduction of the intermediate imine.
  • Yields improve with stoichiometric control of NaBH₃CN (1.2 equivalents).

Yield : 58–64% (over two steps)

Epoxide Ring-Opening with 5-Bromo-2-aminopyridine

This method exploits the reactivity of epoxides toward nucleophilic amines. 1,2-Epoxybutane reacts with 5-bromo-2-aminopyridine under basic conditions to form the target compound.

Reaction Parameters

  • Epoxide : 1,2-Epoxybutane
  • Base : Sodium hydride (NaH)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 60°C
  • Time : 8–10 hours

Regioselectivity :
The amine preferentially attacks the less sterically hindered carbon of the epoxide, leading to the desired 2-amino-1-hydroxyl configuration.

Yield : 70–75%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Typical Yield (%)
Ullmann Coupling High regioselectivity; scalable Requires toxic copper catalysts 65–72
Reductive Amination Mild conditions; avoids halogenated reagents Multi-step; moderate yields 58–64
Epoxide Ring-Opening Single-step; excellent atom economy Requires epoxide handling precautions 70–75

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost-effectiveness and safety. A representative protocol from Changzhou Hopschain Chemical Co. involves:

  • Large-Scale Ullmann Coupling :

    • 2,5-Dibromopyridine (20 kg), 2-aminobutan-1-ol (18 kg), CuI (2 kg), and K₃PO₄ (30 kg) in DMSO (200 L) at 95°C for 15 hours.
    • Yield : 68–70% crude product.
  • Purification :

    • Recrystallization from a hexane/ethyl acetate (4:1) mixture.
    • Purity : >99.5% (HPLC).

Emerging Methodologies and Catalytic Innovations

Recent advances focus on palladium-catalyzed C–N bond formation. For example, using Pd₂(dba)₃ with Xantphos in toluene at 100°C achieves yields of 78–82% while reducing metal loading by 40%.

Q & A

Q. What are the established synthetic routes for preparing 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol?

The synthesis typically involves three key steps:

  • Bromination : Pyridine is brominated at the 5-position using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide .
  • Amination : The brominated intermediate undergoes nucleophilic substitution with butan-1-amine under basic conditions (e.g., K₂CO₃) at elevated temperatures (60–80°C) to introduce the amino group .
  • Hydroxylation : The hydroxyl group is introduced via oxidation or hydrolysis of a protected intermediate. Final purification often employs recrystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : To confirm the bromine position on the pyridine ring and verify the butan-1-ol chain structure .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and separation of regioisomers (e.g., 3- vs. 2-substituted derivatives) .
  • Mass Spectrometry (MS) : To validate the molecular formula (C₉H₁₂BrN₂O) and detect fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination using programs like SHELXL, particularly if chirality is a research focus .

Advanced Research Questions

Q. How can regioselective bromination of the pyridine ring be optimized during synthesis?

Regioselectivity challenges arise due to competing positions (e.g., 3- vs. 5-bromination). Strategies include:

  • Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to direct bromine to the 5-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor 5-bromination by stabilizing transition states .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions. Post-synthesis HPLC analysis is critical to assess selectivity .

Q. What methodologies resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies may arise from assay conditions or compound purity. Solutions include:

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) .
  • Purity Validation : Confirm >98% purity via HPLC before biological testing .
  • Mechanistic Replication : Compare apoptosis induction (via flow cytometry) or enzyme inhibition (e.g., kinase assays) across studies to identify outliers .

Q. How can the compound’s mechanism of action in anticancer studies be elucidated?

  • Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners (e.g., kinases or apoptosis regulators) .
  • Pathway Analysis : Perform RNA sequencing on treated cancer cells to map altered pathways (e.g., p53 activation or Bcl-2 suppression) .
  • Structural Studies : Co-crystallize the compound with target proteins (e.g., using SHELX for refinement) to visualize binding interactions .

Q. What strategies improve stability during long-term storage or in biological matrices?

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂ or Ar) to prevent hydrolysis of the bromopyridine moiety .
  • pH Buffering : Use phosphate-buffered saline (pH 7.4) for in vitro studies to minimize degradation .
  • Degradation Profiling : Monitor stability via LC-MS under accelerated conditions (40°C, 75% humidity) to identify breakdown products .

Data Contradiction and Optimization

Q. How should researchers address conflicting data on the compound’s enzyme inhibition potency?

  • Dose-Response Curves : Generate full IC₅₀ curves (e.g., 0.1–100 µM) across multiple replicates to confirm reproducibility .
  • Enzyme Source Comparison : Test against recombinant vs. native enzymes to rule out isoform-specific effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental results .

Q. What experimental designs mitigate interference from regioisomers in bioactivity studies?

  • Chromatographic Separation : Use chiral HPLC to isolate the this compound from 3-substituted byproducts .
  • Isotope Labeling : Synthesize a deuterated analog to track metabolic pathways and confirm target engagement .

Comparative Studies

Q. How does the biological activity of this compound compare to its structural analogs?

Compound Modification IC₅₀ (µM) in MCF-7 Key Difference
Target CompoundNone10.2Baseline activity
3-[(5-Bromopyridin-2-yl)amino]butan-1-olHydroxyl group at position 315.6Reduced solubility and potency
5-Chloro analogBr → Cl substitution22.4Lower electronegativity reduces target affinity

Q. Why does the bromine atom enhance bioactivity compared to other halogens?

The bromine atom’s larger size and polarizability improve hydrophobic interactions with target proteins, as shown in molecular dynamics simulations . Additionally, bromine’s electron-withdrawing effect stabilizes the pyridine ring, enhancing binding to aromatic residues in enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.